molecular formula C9H5BrF3N3 B1288576 6-Brom-2-(Trifluormethyl)chinazolin-4-amin CAS No. 929379-35-1

6-Brom-2-(Trifluormethyl)chinazolin-4-amin

Katalognummer: B1288576
CAS-Nummer: 929379-35-1
Molekulargewicht: 292.06 g/mol
InChI-Schlüssel: JULKCZSSDBZSAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

6-Bromo-2-(trifluoromethyl)quinazolin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research has shown that derivatives of this compound may act as inhibitors of specific enzymes or receptors, making them potential candidates for drug development.

    Industry: It is used in the development of new materials and chemical processes .

Biochemische Analyse

Biochemical Properties

6-Bromo-2-(trifluoromethyl)quinazolin-4-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with a variety of enzymes, including kinases and oxidases. For instance, it has been reported that quinazoline derivatives, including 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine, can inhibit the activity of aldehyde oxidase, an enzyme involved in the metabolism of various xenobiotics and endogenous compounds . The inhibition of aldehyde oxidase by this compound can lead to altered metabolic pathways and potential therapeutic effects.

Cellular Effects

The effects of 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine on various types of cells and cellular processes are diverse and significant. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that quinazoline derivatives, including 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine, can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival .

Molecular Mechanism

The molecular mechanism of action of 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to specific active sites on target enzymes and proteins. This binding can result in the inhibition or activation of the target biomolecules, depending on the nature of the interaction. For instance, the inhibition of aldehyde oxidase by 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine is mediated by the binding of the compound to the enzyme’s active site, preventing the enzyme from catalyzing its substrate .

Temporal Effects in Laboratory Settings

The temporal effects of 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . The long-term effects of 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine on cellular function can vary depending on the duration of exposure and the specific cellular context.

Dosage Effects in Animal Models

The effects of 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At lower doses, the compound has been shown to exert therapeutic effects by inhibiting specific enzymes and modulating cell signaling pathways . At higher doses, 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity.

Metabolic Pathways

6-Bromo-2-(trifluoromethyl)quinazolin-4-amine is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. One of the key enzymes that this compound interacts with is aldehyde oxidase, which plays a role in the oxidation and metabolism of various substrates . The inhibition of aldehyde oxidase by 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine can lead to altered metabolic flux and changes in the levels of specific metabolites.

Transport and Distribution

The transport and distribution of 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cell, 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine can interact with intracellular binding proteins, which can influence its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine can significantly impact its activity and function. This compound has been found to localize within specific cellular compartments, such as the cytoplasm and nucleus . The localization of 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine within the nucleus is particularly relevant for its effects on gene expression, as it can interact with nuclear proteins and transcription factors to modulate transcriptional activity.

Vorbereitungsmethoden

The synthesis of 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine typically involves several steps:

Analyse Chemischer Reaktionen

6-Bromo-2-(trifluoromethyl)quinazolin-4-amine undergoes various chemical reactions, including:

Vergleich Mit ähnlichen Verbindungen

6-Bromo-2-(trifluoromethyl)quinazolin-4-amine can be compared with other similar compounds, such as:

These compounds share a similar quinazoline core structure but differ in their specific functional groups and biological activities, highlighting the uniqueness of 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine in terms of its trifluoromethyl and bromo substituents.

Biologische Aktivität

6-Bromo-2-(trifluoromethyl)quinazolin-4-amine, a member of the quinazoline family, has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in oncology. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Quinazoline Derivatives

Quinazolines are a class of heterocyclic compounds known for their wide range of pharmacological properties, including anticancer, antiviral, and antibacterial activities. The introduction of various substituents on the quinazoline scaffold can significantly influence their biological effects. 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine is characterized by a bromine and a trifluoromethyl group, which enhance its lipophilicity and biological activity.

1. Inhibition of Tyrosine Kinases

Quinazolines, including 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine, are known to inhibit several receptor tyrosine kinases (RTKs), particularly the epidermal growth factor receptor (EGFR). This inhibition is crucial for controlling cell proliferation and survival in cancer cells. The compound has shown significant inhibitory activity against EGFR with an IC50 value as low as 0.096 μM, indicating potent anticancer properties against various human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .

2. Anticancer Activity

Research indicates that compounds within the quinazoline class exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For instance, studies have reported that 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine demonstrates remarkable anticancer activity with IC50 values ranging from 0.28 μM to 2.77 μM against various cancer cell lines .

1. In Vitro Studies

A study conducted on synthesized quinazoline derivatives, including 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine, revealed that these compounds exhibit potent inhibitory effects on growth factor receptors involved in tumorigenesis . The following table summarizes some key findings:

CompoundCell LineIC50 (μM)Mechanism
6-Bromo-2-(trifluoromethyl)quinazolin-4-amineMCF70.28EGFR Inhibition
6-Bromo-2-(trifluoromethyl)quinazolin-4-amineA5490.59EGFR Inhibition
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amineMCF72.09CA Inhibition

This table illustrates the compound's efficacy compared to other derivatives.

2. Pharmacokinetic Studies

Pharmacokinetic assessments have shown that derivatives of quinazolines can achieve significant brain exposure and circulation time post-administration. For instance, studies indicated a half-life (T1/2) of approximately 5.56 hours for certain derivatives when administered intraperitoneally in mice . This suggests potential for central nervous system applications.

Eigenschaften

IUPAC Name

6-bromo-2-(trifluoromethyl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3N3/c10-4-1-2-6-5(3-4)7(14)16-8(15-6)9(11,12)13/h1-3H,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULKCZSSDBZSAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NC(=N2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610191
Record name 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929379-35-1
Record name 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.